![molecular formula C21H27ClF3N5O3S B2572317 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine CAS No. 2097938-04-8](/img/structure/B2572317.png)

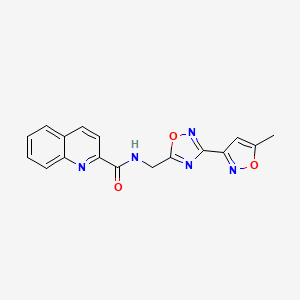

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

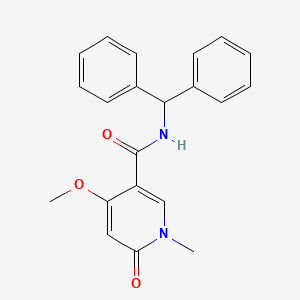

This compound is a complex organic molecule with several functional groups. It contains a bipiperidine core, which is a type of nitrogen-containing ring structure, and has several other groups attached to it, including a trifluoromethyl group, a chloro group, and an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The bipiperidine core provides a rigid, cyclic structure, while the various substituents add complexity and functionality .Physical And Chemical Properties Analysis

This compound likely has unique physical and chemical properties due to its complex structure and the presence of several different functional groups. For example, the trifluoromethyl group could potentially make the compound more lipophilic, or fat-soluble, which could affect its behavior in biological systems .Aplicaciones Científicas De Investigación

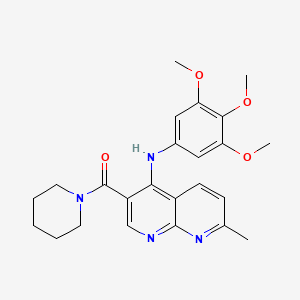

- The trifluoromethyl (TFM, -CF₃) group in this compound has been explored for its potential as an antimicrobial agent. Researchers have synthesized derivatives containing this motif and evaluated their activity against bacteria and fungi . Further studies could explore its mechanism of action and optimize its efficacy.

- Fluorine-containing compounds, including those with trifluoromethyl groups, play a crucial role in agrochemicals. The TFM group can enhance the bioactivity of pesticides and herbicides. Investigating the use of this compound in crop protection could lead to novel formulations .

- The TFM group has been incorporated into drug molecules due to its unique properties. By analyzing the past 20 years of FDA-approved drugs, we find several examples. These drugs span various therapeutic areas, including antiviral, anti-inflammatory, and anticancer agents. Understanding the structural impact of the TFM group on drug efficacy is essential .

- Researchers have explored TFM-containing compounds as peptide mimetics. These molecules can mimic the biological activity of peptides while offering improved stability and pharmacokinetics. Investigating their potential in drug design and delivery systems is an exciting avenue .

- Organofluorine compounds, including those with TFM groups, exhibit unique reactivity in catalytic processes. Researchers have utilized these compounds as ligands in transition metal-catalyzed reactions. Investigating their role in asymmetric catalysis and green chemistry could yield valuable insights .

- The TFM group can serve as a useful probe in biochemical studies. Researchers have labeled biomolecules with TFM-containing tags to study protein-protein interactions, enzyme kinetics, and cellular processes. Developing specific probes based on this compound could advance our understanding of biological systems .

Antimicrobial Agents

Agrochemicals

Medicinal Chemistry

Peptide Mimetics

Catalysis

Biochemical Probes

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2-[1-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClF3N5O3S/c1-14-27-19(13-28(14)2)34(31,32)30-9-3-16(4-10-30)29-7-5-17(6-8-29)33-20-18(22)11-15(12-26-20)21(23,24)25/h11-13,16-17H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQXTYUDUVBOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClF3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)

![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2572242.png)

![(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2572249.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2572252.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2572254.png)